molecular formula C20H30N2O3S B2379393 N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanesulfonamide CAS No. 941955-91-5

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanesulfonamide

Cat. No.: B2379393
CAS No.: 941955-91-5
M. Wt: 378.53
InChI Key: APVTUXFQHGCTRQ-UHFFFAOYSA-N
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Description

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanesulfonamide is a useful research compound. Its molecular formula is C20H30N2O3S and its molecular weight is 378.53. The purity is usually 95%.
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Scientific Research Applications

Tandem Cyclization Cascades

A study by Padwa et al. (2002) explored tandem Pummerer/Mannich cyclization cascades involving alpha-sulfinylenamides, leading to the synthesis of aza-heterocycles including isoquinoline derivatives. This method is particularly suited for constructing complex natural product scaffolds and has implications for synthesizing compounds related to N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanesulfonamide (Padwa, Heidelbaugh, Kuethe, Mcclure, & Wang, 2002).

Nanosized Acid Catalysis in Synthesis

Research by Goli-Jolodar et al. (2016) introduced a novel nanosized N-sulfonated Brönsted acidic catalyst for promoting the synthesis of polyhydroquinoline derivatives via Hantzsch condensation under solvent-free conditions. This highlights the role of innovative catalysts in the efficient synthesis of complex quinoline derivatives, potentially including this compound (Goli-Jolodar, Shirini, & Seddighi, 2016).

Radical Cyclizations to Form Polycyclic Imines

Zhang et al. (2013) discussed the radical cyclizations of cyclic ene sulfonamides, which form stable bicyclic and tricyclic aldimines and ketimines. This study contributes to understanding the chemical behavior of sulfonamide-based compounds under radical conditions, relevant to the synthesis and modification of compounds like this compound (Zhang, Hay, Geib, & Curran, 2013).

Activation and Reactions of Quinoline Derivatives

Koltunov et al. (2007) described the activation of quinoline and isoquinoline by strong acids, leading to their selective ionic hydrogenation and condensation reactions. This research offers insights into the chemical reactivity of quinoline derivatives, which could be applied to the synthesis and functionalization of compounds similar to this compound (Koltunov, Prakash, Rasul, & Olah, 2007).

Properties

IUPAC Name

N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]cyclohexanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O3S/c1-15(2)12-13-22-19-10-9-17(14-16(19)8-11-20(22)23)21-26(24,25)18-6-4-3-5-7-18/h9-10,14-15,18,21H,3-8,11-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APVTUXFQHGCTRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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